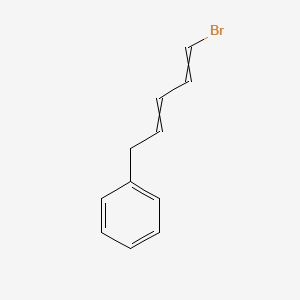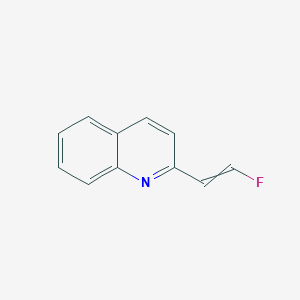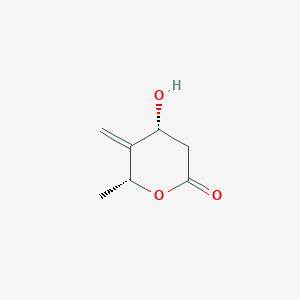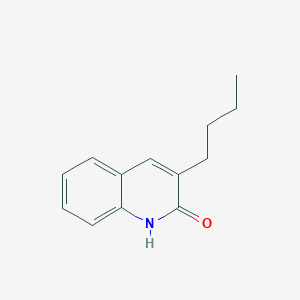
Butylhydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylhydroxyquinoline is an organic compound derived from the quinoline family. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form chelate complexes with metal ions, making it valuable in analytical chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butylhydroxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents. . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of microwave-assisted synthesis, which offers a greener and more sustainable approach by reducing reaction times and energy consumption . Additionally, solvent-free reaction conditions and the use of recyclable catalysts are also employed to enhance the efficiency and environmental friendliness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butylhydroxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.
Reduction: The reduction of this compound can yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Butylhydroxyquinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of butylhydroxyquinoline involves its ability to chelate metal ions, which can inhibit various biological processes. For example, in antimicrobial applications, the compound can disrupt metal-dependent enzymes and proteins, leading to the inhibition of microbial growth . In cancer research, this compound derivatives can interfere with metal ion homeostasis, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Butylhydroxyquinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
4-Hydroxyquinoline: Exhibits similar chelating abilities but with different biological and chemical properties.
2-Hydroxyquinoline: Another quinoline derivative with unique applications in medicinal chemistry.
This compound stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity compared to other hydroxyquinoline derivatives.
Eigenschaften
CAS-Nummer |
647836-37-1 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3-butyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-6-11-9-10-7-4-5-8-12(10)14-13(11)15/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
MCJGCCFJBOZDAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


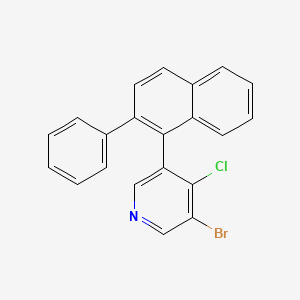
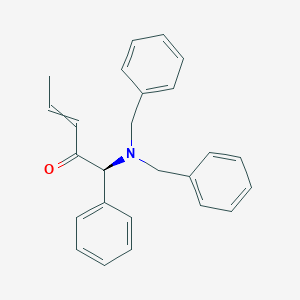
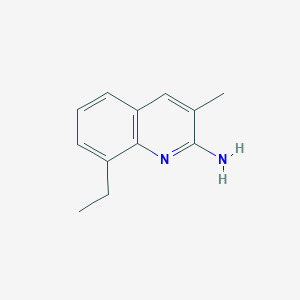
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
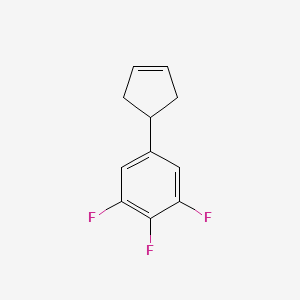
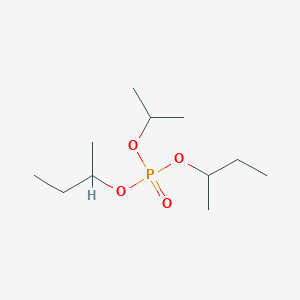
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
